An In-Depth Technical Guide to 2,3-Dibromoquinoxaline: Properties, Structure, and Reactivity
An In-Depth Technical Guide to 2,3-Dibromoquinoxaline: Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromoquinoxaline is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of functionalized quinoxaline derivatives. Its two reactive bromine atoms at the 2 and 3 positions of the pyrazine ring allow for facile diversification through various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of 2,3-dibromoquinoxaline, offering valuable insights for its application in medicinal chemistry, materials science, and organic synthesis.
Introduction
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities and applications in materials science. The quinoxaline scaffold is a key component in numerous biologically active molecules, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Furthermore, the unique electronic properties of quinoxaline-based structures have led to their exploration in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
2,3-Dibromoquinoxaline stands out as a particularly valuable intermediate in the synthesis of novel quinoxaline derivatives. The presence of two bromine atoms, which are excellent leaving groups, on the electron-deficient pyrazine ring makes this compound highly susceptible to a variety of chemical modifications. This allows for the strategic introduction of diverse functional groups, enabling the fine-tuning of the molecule's steric and electronic properties to achieve desired biological activities or material characteristics.
Chemical Properties and Structure
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2,3-dibromoquinoxaline is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Br₂N₂ | [1] |
| Molecular Weight | 287.94 g/mol | [1] |
| IUPAC Name | 2,3-dibromoquinoxaline | [1] |
| CAS Number | 23719-78-0 | [1] |
| Appearance | Off-white to yellow crystalline solid | (General observation) |
| Melting Point | 150-152 °C | [2] |
| Solubility | Soluble in many organic solvents | (General knowledge) |
Structural Elucidation
The structural features of 2,3-dibromoquinoxaline have been characterized using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra provide detailed information about the molecular structure. The 1H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The 13C NMR spectrum will display signals for the eight carbon atoms in the molecule, with the carbons attached to the bromine and nitrogen atoms exhibiting characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum of 2,3-dibromoquinoxaline shows a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br). The molecular ion peak ([M]+) would appear as a cluster of peaks corresponding to the different isotopic combinations. A prominent peak in the GC-MS data is observed at m/z 288, corresponding to the molecular ion.[1]
Synthesis of 2,3-Dibromoquinoxaline
A common and effective method for the synthesis of 2,3-dihaloquinoxalines involves the treatment of quinoxaline-2,3-dione with a halogenating agent. A plausible synthetic route for 2,3-dibromoquinoxaline is outlined below.
Synthetic Pathway
Caption: Synthesis of 2,3-Dibromoquinoxaline from Quinoxaline-2,3-dione.
Experimental Protocol (Hypothetical)
This is a generalized procedure based on the synthesis of analogous 2,3-dichloroquinoxaline.[2] Optimization may be required.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place quinoxaline-2,3-dione.
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Addition of Reagents: Carefully add a brominating agent such as a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) or phosphorus oxybromide (POBr₃). The reaction is typically performed in excess of the brominating agent, which can also serve as the solvent, or in a high-boiling inert solvent.
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Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, carefully quench the excess brominating agent by pouring the reaction mixture onto crushed ice.
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Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Reactivity and Synthetic Applications
The two bromine atoms in 2,3-dibromoquinoxaline are highly susceptible to nucleophilic displacement and serve as excellent handles for palladium-catalyzed cross-coupling reactions, making it a versatile precursor for a wide range of substituted quinoxalines.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions towards nucleophilic attack. This allows for the displacement of the bromide ions by a variety of nucleophiles.
Caption: Nucleophilic Aromatic Substitution on 2,3-Dibromoquinoxaline.
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Amination: Reaction with primary and secondary amines can yield mono- or di-aminoquinoxalines, which are important scaffolds in medicinal chemistry.
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Thiolation: Reaction with thiols or their corresponding thiolates leads to the formation of thioether derivatives.
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Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base, can displace the bromine atoms to form ether linkages.
Palladium-Catalyzed Cross-Coupling Reactions
2,3-Dibromoquinoxaline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or esters.
Caption: Suzuki-Miyaura Coupling of 2,3-Dibromoquinoxaline.
General Protocol for Suzuki-Miyaura Coupling:
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To a solution of 2,3-dibromoquinoxaline in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures), add the boronic acid (2.2-2.5 equivalents).
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Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).
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After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
This reaction is used to introduce alkyne functionalities by coupling with terminal alkynes.
General Protocol for Sonogashira Coupling:
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To a solution of 2,3-dibromoquinoxaline in a suitable solvent (e.g., THF, DMF), add the terminal alkyne (2.2-2.5 equivalents).
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Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
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Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
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The reaction is worked up by filtration to remove the amine hydrohalide salt, followed by solvent evaporation and purification of the residue by chromatography.
This powerful method allows for the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.
General Protocol for Buchwald-Hartwig Amination:
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To a solution of 2,3-dibromoquinoxaline in an anhydrous, aprotic solvent (e.g., toluene, dioxane), add the amine (2.2-2.5 equivalents).
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Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP).
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Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
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Heat the reaction mixture under an inert atmosphere until the reaction is complete.
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After cooling, the reaction is quenched, and the product is extracted and purified by chromatography.
Applications
The versatility of 2,3-dibromoquinoxaline as a synthetic intermediate has led to its use in the development of various functional molecules.
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Medicinal Chemistry: The ability to introduce a wide range of substituents allows for the synthesis of libraries of quinoxaline derivatives for screening against various biological targets. Functionalized quinoxalines derived from 2,3-dibromoquinoxaline have shown potential as anticancer, antimicrobial, and antiviral agents.[4]
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Materials Science: The quinoxaline core is an electron-deficient system, and by coupling it with electron-donating groups, donor-acceptor type molecules can be synthesized. These materials often exhibit interesting photophysical properties and are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
Safety Information
2,3-Dibromoquinoxaline is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2,3-Dibromoquinoxaline is a highly valuable and versatile building block in organic synthesis. Its facile reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides access to a vast array of functionalized quinoxaline derivatives. This technical guide has provided an overview of its chemical properties, structure, synthesis, and key reactions, highlighting its importance for researchers in drug discovery and materials science. The continued exploration of the chemistry of 2,3-dibromoquinoxaline is expected to lead to the development of novel molecules with significant therapeutic and technological applications.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 625637, 2,3-Dibromoquinoxaline. [Link].
- The Royal Society of Chemistry. Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. In Synthesis of 2,3-quinoxalinedithiol.
- H. K. Fun, S. Chantrapromma, C. A. Chen, T. J. Reddy, C. S. Chuang, C. H. Chen, Acta Crystallogr., Sect. E: Struct. Rep. Online, 2008, 64(3), o547.
- Abbas, H. S.; Al-Marhabi, A. R. M.; Ammar, Y. A. Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents. Acta Pol. Pharm.2017, 74(2), 445-458.
- Peng, Q.; Liu, F.; Yang, Q.; Niu, Q.; Liu, Y.; Li, L.; Wang, F. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. J.
Sources
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